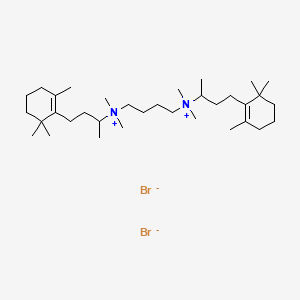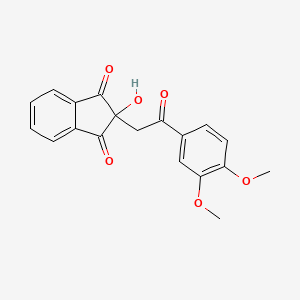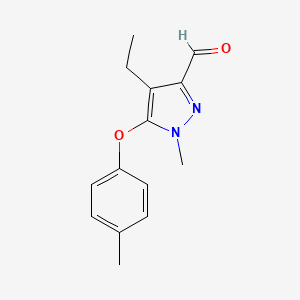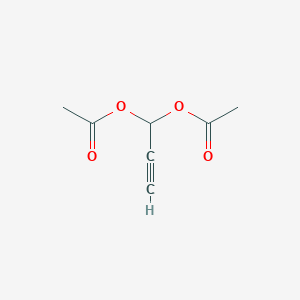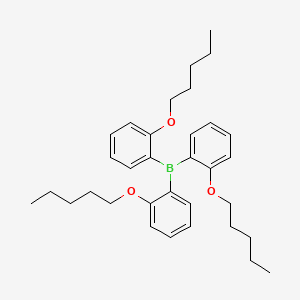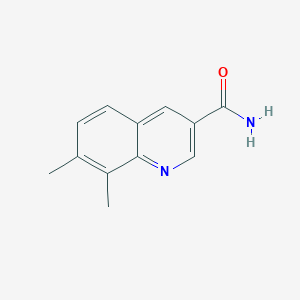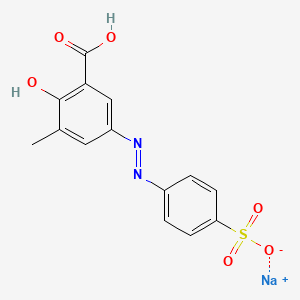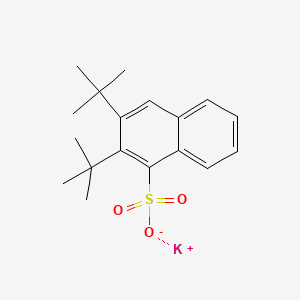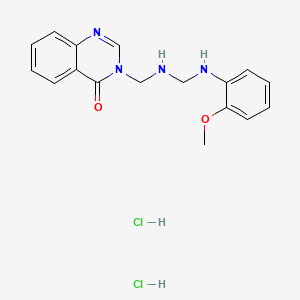
4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, which make it valuable in synthetic chemistry, medicinal research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. Catalysts such as lithium aluminum hydride (LiAlH4) or iron may be used to enhance the efficiency of the reduction process . The use of continuous flow reactors can also improve the scalability and consistency of the production process.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction typically produces amine derivatives .
科学的研究の応用
4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-((4-Methoxyphenyl)amino)methylphenol
- 2-(Anilinomethyl)phenol
- 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol
Uniqueness
4(3H)-Quinazolinone, 3-(((((2-methoxyphenyl)amino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry .
特性
CAS番号 |
75159-30-7 |
|---|---|
分子式 |
C17H20Cl2N4O2 |
分子量 |
383.3 g/mol |
IUPAC名 |
3-[[(2-methoxyanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C17H18N4O2.2ClH/c1-23-16-9-5-4-8-15(16)19-10-18-11-21-12-20-14-7-3-2-6-13(14)17(21)22;;/h2-9,12,18-19H,10-11H2,1H3;2*1H |
InChIキー |
YCOICPOGJWMCHA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NCNCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


